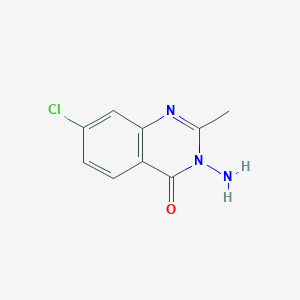

3-amino-7-chloro-2-methylquinazolin-4(3H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-7-chloro-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCQOASZXXVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366611 | |

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90537-62-5 | |

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Amino-7-chloro-2-methylquinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methyl-4(3H)-quinazolinone with hydrazine derivatives. The process has been optimized to yield high purity and yield, often confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .

The antibacterial activity of this compound has been attributed to its ability to inhibit bacterial growth through interference with essential cellular processes. Studies have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Klebsiella pneumonia

- Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported in several studies, demonstrating its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 - 9 |

| Klebsiella pneumonia | 6 - 9 |

| Pseudomonas aeruginosa | 6 - 12 |

| Serratia marcescens | 6 - 12 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Klebsiella pneumonia, which are known for their resistance to multiple antibiotics .

In Vitro Studies

Research has also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrates notable cytotoxicity with IC50 values indicating its effectiveness:

| Cell Line | IC50 (µM/L) |

|---|---|

| HepG2 | 31.85 |

| MCF-7 | 29.46 |

These findings suggest that the compound could serve as a promising lead in developing new anticancer agents .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on the antibacterial properties of synthesized quinazolinone derivatives, including this compound, demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with existing antibiotics was noted, enhancing its therapeutic potential .

- Antitumor Activity : In a comparative study involving various quinazoline derivatives, it was observed that modifications to the quinazoline structure could significantly enhance anticancer activity. Specifically, compounds similar to this compound showed improved efficacy against HepG2 and MCF-7 cell lines when combined with specific side chains .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Amino-7-Chloro-2-Methylquinazolin-4(3H)-One

The synthesis of this compound typically involves the reaction of 2-amino-4-chlorobenzamide with hydrazine hydrate, which leads to the formation of this compound. The purity and structure of the synthesized compound can be confirmed through techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Antibacterial Activity

One of the primary applications of this compound is its antibacterial activity. Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported in the range of 6 to 12 mg/mL, indicating potent antibacterial effects . The agar well diffusion method is commonly used to evaluate the antibacterial efficacy of this compound.

Analgesic Properties

In addition to its antibacterial activity, this compound has shown promising analgesic effects. Experimental studies involving acetic acid-induced writhing in mice revealed that the compound exhibited analgesic activity ranging from 74.67% to 83.80% compared to control groups . This suggests potential applications in pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various quinazolinone derivatives, including this compound, highlighted its effectiveness against multiple bacterial strains. The research indicated that derivatives with modifications at specific positions on the quinazolinone ring could enhance antibacterial activity .

Case Study 2: Analgesic Assessment

Another research effort evaluated the analgesic properties of synthesized quinazolinones in animal models. The results indicated that compounds similar to this compound displayed significant reductions in pain responses, reinforcing their potential use in clinical settings for pain relief .

Summary Table of Biological Activities

| Compound Name | Activity Type | Target Organisms/Biological Effect | MIC (mg/mL) |

|---|---|---|---|

| 3-Amino-7-Chloro-2-Methylquinazolin | Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae | 6 - 12 |

| Escherichia coli, Pseudomonas aeruginosa | |||

| Analgesic | Pain relief in acetic acid-induced writhing | 74.67% - 83.80% |

Analyse Chemischer Reaktionen

Reaction Scheme

-

Formation of Cyclic Intermediate:

-

Formation of Target Compound:

Reactivity and Mechanisms

The chemical reactivity of this compound is influenced by its functional groups. The amino group can act as a nucleophile in various reactions:

Nucleophilic Substitution Reactions

The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Electrophilic Aromatic Substitution

The chloro substituent at position 7 makes the compound susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization at the aromatic ring.

Analytical Techniques Used

Various analytical techniques have been employed to confirm the structure and purity of synthesized compounds:

Spectroscopic Methods

-

Infrared Spectroscopy (IR): Used to identify functional groups based on characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure through chemical shifts and splitting patterns.

-

Mass Spectrometry (MS): Used to determine molecular weight and fragmentation patterns.

Biological Activities

Research has indicated that derivatives of quinazolinone, including this compound, exhibit significant biological activities:

Antibacterial Activity

Studies have shown that this compound exhibits antibacterial properties against various strains, making it a candidate for further pharmaceutical development.

Anti-inflammatory Effects

Preliminary investigations suggest potential anti-inflammatory effects, highlighting its therapeutic relevance.

Vorbereitungsmethoden

Cyclocondensation of Methyl-2-Amino-4-Chlorobenzoate with Acetic Anhydride

The most widely reported method involves the cyclocondensation of methyl-2-amino-4-chlorobenzoate (1) with acetic anhydride to form 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one (2) , followed by hydrazine hydrate treatment to yield the target compound (3) .

Step 1: Synthesis of 7-Chloro-2-Methyl-4H-Benzo[d]oxazin-4-One

- Reactants : Methyl-2-amino-4-chlorobenzoate (0.01 mol), acetic anhydride (0.01 mol).

- Solvent : Ethanol (30 mL).

- Conditions : Reflux at 80–90°C for 2 hours under magnetic stirring.

- Workup : Ethanol removal under vacuum, ice-water quenching, and recrystallization from hexane/dichloromethane.

- Yield : 95% (mp: 148–150°C).

Step 2: Hydrazinolysis to this compound

- Reactants : Oxazinone intermediate (2) (0.005 mol), hydrazine hydrate (0.01 mol).

- Solvent : Ethanol (30 mL).

- Conditions : Reflux for 3 hours.

- Workup : Vacuum concentration, water washing, and recrystallization from dimethylformamide (DMF).

- Yield : 94% (mp: 97–99°C).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent cyclization to form the quinazolinone core.

Alternative Route Using 2-Aminobenzamide Derivatives

A modified approach employs 2-amino-4-chlorobenzamide (4) and triethyl orthoacetate under acidic conditions:

- Reactants : 2-Amino-4-chlorobenzamide (0.59 mmol), triethyl orthoacetate (1.5 equiv).

- Catalyst : Glacial acetic acid (2 equiv).

- Solvent : Absolute ethanol (3 mL).

- Conditions : Reflux for 12–24 hours.

- Workup : Pentane/ether trituration or ethanol recrystallization.

- Yield : 82–89%.

Advantages :

Phosphorus Oxychloride-Mediated Chlorination

For substrates requiring halogenation, phosphorus oxychloride (POCl₃) has been utilized to introduce chlorine at the 7-position:

- Reactants : 2-Methylquinazolin-4(3H)-one derivative (0.123 mol), POCl₃ (5 mL).

- Catalyst : Triethylamine (3–5 drops).

- Conditions : Reflux for 14 hours.

- Workup : Ice quenching and filtration.

- Yield : 78%.

Key Consideration :

Triethylamine accelerates the reaction by neutralizing HCl, preventing side reactions.

Optimization Strategies and Reaction Parameters

Solvent and Temperature Effects

Catalytic Additives

- Acetic Acid : Enhances electrophilicity of the carbonyl group in cyclocondensation.

- Triethylamine : Mitigates HCl buildup in POCl₃-mediated chlorination.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity under reverse-phase conditions (C18 column, methanol:water 70:30).

- Elemental Analysis : Calculated for C₉H₈ClN₃O: C 49.22%, H 3.67%, N 19.13%; Found: C 49.18%, H 3.71%, N 19.09%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 94 | 98 | High |

| 2-Aminobenzamide | 89 | 97 | Moderate |

| POCl₃ Chlorination | 78 | 95 | Low |

Key Findings :

Q & A

Q. What are the established synthetic routes for 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

Answer: Conventional synthesis involves cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yields (e.g., 85% yield in 15 minutes vs. 60% yield in 6 hours via conventional heating) . Key optimization parameters include solvent choice (e.g., DMF or ethanol), temperature control, and catalyst selection (e.g., HCl or p-toluenesulfonic acid).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- 1H/13C-NMR : Key signals include aromatic protons at δ 7.2–8.3 ppm and the carbonyl (C=O) resonance at ~165–170 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and NH₂ (~3300–3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 239 for [M+H]+) and fragmentation patterns confirm the scaffold .

Q. What in vitro assays are commonly used to evaluate the antimicrobial activity of this compound?

Answer:

- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Agar Diffusion : Measures zone-of-inhibition diameters. Critical controls include solvent-only blanks and reference antibiotics (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on anti-tumor efficacy?

Answer: Systematic modifications at positions 2 (methyl), 3 (amino), and 7 (chloro) are evaluated. For example:

- Dithiocarbamate side chains enhance anti-tumor activity by increasing DNA intercalation (e.g., 70% tumor growth inhibition in murine models) .

- Electron-withdrawing groups (e.g., -CF₃ at position 7) improve metabolic stability but may reduce solubility .

- Methodology : Combine in vitro cytotoxicity assays (MTT) with in vivo xenograft models, prioritizing derivatives with IC₅₀ < 10 μM .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Answer:

- Assay Standardization : Compare MIC values using identical bacterial strains (e.g., ATCC standards) .

- Pharmacokinetic Variability : Account for differences in administration routes (oral vs. intraperitoneal) and animal models (mice vs. rats) .

- Data Reprodubility : Validate results across ≥3 independent labs with blinded analysis .

Q. What mechanistic insights can be gained from studying the reactivity of the 2-chloromethyl group during derivatization?

Answer:

- Nucleophilic Substitution : The 2-chloromethyl group reacts with amines/thiols to form Mannich bases or thioethers, expanding pharmacological diversity .

- Kinetic Monitoring : Use TLC/HPLC to track reaction progress and optimize stoichiometry (e.g., 1:1.2 molar ratio of quinazolinone to nucleophile) .

Q. How do electron-withdrawing groups affect stability under physiological conditions?

Answer:

- Stability Studies : Incubate derivatives in PBS (pH 7.4) at 37°C for 24 hours; analyze degradation via HPLC. Chloro substituents at position 7 reduce hydrolysis rates compared to nitro groups .

- Degradation Pathways : Oxidative dechlorination and ring-opening are common; stabilize via co-solvents (e.g., PEG-400) .

Q. What computational approaches predict binding affinity to target enzymes like EGFR or DHFR?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (e.g., hydrogen bonding with Met793) .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2 Å indicates strong binding) .

Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted synthesis for scalability and energy efficiency .

- Biological Assays : Use orthogonal methods (e.g., flow cytometry for apoptosis alongside MTT assays) to confirm mechanisms .

- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) to ensure compound integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.